An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Octylphenyl)ethyl Acetate
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Octylphenyl)ethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-octylphenyl)ethyl acetate (CAS No. 162358-04-5). Intended for an audience of researchers, scientists, and professionals in drug development, this document delves into the essential chemical and physical characteristics of this compound. The guide is structured to offer not just data, but also the scientific rationale behind the analytical methodologies used for its characterization. By integrating theoretical predictions with established experimental protocols, this whitepaper aims to serve as a vital resource for the synthesis, purification, and analysis of 2-(4-octylphenyl)ethyl acetate, ensuring both scientific integrity and practical applicability in a laboratory setting.
Introduction
2-(4-Octylphenyl)ethyl acetate is an aromatic ester that possesses a unique molecular architecture, combining a lipophilic octyl-substituted phenyl ring with a more polar ethyl acetate group. This amphipathic nature suggests potential applications in areas such as organic synthesis, materials science, and as a precursor or intermediate in the development of pharmacologically active molecules.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization and for the development of robust and reproducible experimental protocols. This guide will systematically explore these properties, providing both established data and detailed methodologies for their determination.
Chemical and Physical Properties
The fundamental physicochemical properties of 2-(4-octylphenyl)ethyl acetate are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O₂ | [2] |
| Molecular Weight | 276.41 g/mol | [2] |
| CAS Number | 162358-04-5 | [2] |
| Appearance | Oil | [1] |
| Boiling Point | 369.3 ± 11.0 °C at 760 Torr | [2] |
| Density | 0.951 ± 0.06 g/cm³ (at 20 °C) | [2] |
| Flash Point | 115.1 ± 17.6 °C | [2][3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Hexane | [2][3] |
Synthesis and Purification
The synthesis of 2-(4-octylphenyl)ethyl acetate typically involves the esterification of 2-(4-octylphenyl)ethanol. A plausible synthetic route is outlined below.
Synthesis Workflow
Caption: Synthetic workflow for 2-(4-octylphenyl)ethyl acetate.
Experimental Protocol: Esterification
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Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-(4-octylphenyl)ethanol in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
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Addition of Reagents: To the stirred solution, add 1.2 equivalents of acetic anhydride followed by a catalytic amount (0.1 equivalents) of pyridine. The pyridine acts as a nucleophilic catalyst and also scavenges the acetic acid byproduct.
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Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure 2-(4-octylphenyl)ethyl acetate.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
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Aromatic Protons: Two doublets in the range of δ 7.0-7.3 ppm, characteristic of a para-substituted benzene ring.
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Ethyl Acetate Protons:
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A triplet at approximately δ 4.2 ppm corresponding to the -OCH₂- protons, coupled to the adjacent methylene protons.
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A triplet at approximately δ 2.9 ppm corresponding to the Ar-CH₂- protons, coupled to the adjacent methylene protons.
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A singlet at around δ 2.0 ppm for the acetyl (-COCH₃) protons.
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Octyl Chain Protons:
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A triplet at approximately δ 2.6 ppm for the benzylic methylene protons (-Ar-CH₂-).
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A multiplet around δ 1.6 ppm for the methylene group beta to the aromatic ring.
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A broad multiplet between δ 1.2-1.4 ppm for the remaining methylene protons of the octyl chain.
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A triplet at approximately δ 0.9 ppm for the terminal methyl group of the octyl chain.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton.
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Carbonyl Carbon: A signal in the downfield region, around δ 171 ppm.
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Aromatic Carbons: Signals between δ 128-145 ppm. The carbon bearing the octyl group and the carbon bearing the ethyl acetate group will be shifted further downfield.
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Ethyl Acetate Carbons:
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A signal around δ 65 ppm for the -OCH₂- carbon.
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A signal around δ 35 ppm for the Ar-CH₂- carbon.
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A signal around δ 21 ppm for the acetyl (-COCH₃) carbon.
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Octyl Chain Carbons: A series of signals in the upfield region (δ 14-36 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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C=O Stretch: A strong absorption band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl group.
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C-O Stretch: A strong absorption band in the region of 1230-1250 cm⁻¹.
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C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Strong bands in the 2850-2960 cm⁻¹ region.
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C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 276.4. Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and the acetyl group (-COCH₃), as well as characteristic fragmentation of the octyl chain.
Analytical Methodologies
For quantitative analysis and purity assessment, chromatographic techniques are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like 2-(4-octylphenyl)ethyl acetate.
Caption: GC-MS analytical workflow.
Protocol:
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Sample Preparation: Prepare a dilute solution of the sample in a high-purity solvent such as ethyl acetate.
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Instrumentation: Use a gas chromatograph equipped with a mass selective detector. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separation.
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GC Conditions:
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Injector Temperature: 250 °C
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Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-400.
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Data Analysis: Identify the peak corresponding to 2-(4-octylphenyl)ethyl acetate by its retention time and mass spectrum. Quantify using an internal or external standard calibration curve.
Safety and Handling
While specific toxicity data for 2-(4-octylphenyl)ethyl acetate is not available, it should be handled with the standard precautions for laboratory chemicals.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any vapors.
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Fire Safety: The compound is expected to be combustible given its high boiling point and flash point. Keep away from open flames and sources of ignition.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of 2-(4-octylphenyl)ethyl acetate. By combining known data with predicted spectral characteristics and detailed experimental protocols, this document serves as a comprehensive resource for scientists and researchers. The information presented herein is intended to facilitate the safe and effective use of this compound in a variety of research and development applications, ensuring a foundation of scientific rigor and practical utility.
References
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CAS No : 162358-04-5 | Product Name : 2-(4-Octylphenyl)ethyl Acetate | Pharmaffiliates. Available at: [Link]
